molecular formula C13H18N6OS B2446764 3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2415517-07-4

3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2446764
CAS No.: 2415517-07-4
M. Wt: 306.39
InChI Key: DAOISOKSIXWBDI-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the pyrazine and thiadiazole rings. Common reagents used in these reactions include alkyl halides, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylazetidin-3-yl)methanamine dihydrochloride
  • 1-cycloheptylazetidin-2-yl)methanamine
  • 1-cycloheptylazetidin-2-yl)methanol
  • 1-cyclohexylazetidin-2-yl)methanamine
  • 1-cyclopropylazetidin-2-yl)methanol

Uniqueness

3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-18(13-16-11(17-21-13)3-6-20-2)10-8-19(9-10)12-7-14-4-5-15-12/h4-5,7,10H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOISOKSIXWBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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